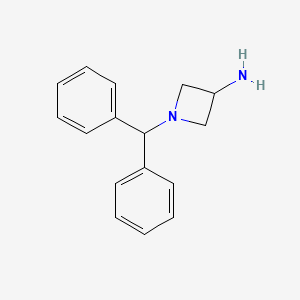

1-Benzhydrylazetidin-3-amine

Description

Significance of Azetidine (B1206935) Derivatives in Medicinal Chemistry and Drug Discovery

The azetidine ring system is a recurring motif in a variety of biologically active compounds, establishing its importance in the landscape of drug discovery. researchgate.net

The azetidine scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This designation is attributed to its ability to serve as a versatile framework for the design of ligands for a diverse range of biological targets. The inherent structural rigidity and the presence of a nitrogen atom for further functionalization allow for the creation of molecules with improved pharmacokinetic properties. researchgate.netresearchgate.net The azetidine motif is found in several approved drugs, highlighting its clinical relevance. chemrxiv.org

Azetidines are four-membered saturated nitrogen heterocycles characterized by significant ring strain, with a strain energy of approximately 25.4 kcal mol−1. rsc.orgclockss.org This value is intermediate between the highly strained aziridines and the more stable pyrrolidines. rsc.org This inherent strain is a key driver of the reactivity of azetidines, making them susceptible to ring-opening reactions, which can be a valuable tool in synthetic chemistry. rsc.orgub.bw However, this strain also presents considerable challenges in their synthesis. ub.bwmedwinpublishers.com Despite these challenges, the unique reactivity of the azetidine ring, influenced by its substitution pattern and reaction conditions, allows it to behave similarly to either its smaller homolog, aziridine, or its larger counterpart, pyrrolidine (B122466). clockss.org

Table 1: Comparative Ring Strain of Saturated Heterocycles

| Heterocycle | Ring Strain (kcal mol⁻¹) |

|---|---|

| Aziridine | 27.7 rsc.org |

| Azetidine | 25.4 rsc.org |

| Pyrrolidine | 5.4 rsc.org |

| Piperidine (B6355638) | 0 researchgate.net |

The unique properties of the azetidine ring have led to its incorporation into a wide array of therapeutic agents. ontosight.ai Azetidine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net For instance, the azetidine scaffold is a key component in the structure of kinase inhibitors like cobimetinib (B612205) and has been explored for the development of treatments for neurological and psychiatric disorders. rsc.orgontosight.ai The ability to functionalize the azetidine ring allows for the fine-tuning of the biological activity of these compounds.

Azetidine Ring Strain and Reactivity in Synthesis

Historical Context of Azetidine-3-amine Research

The study of azetidines dates back to the late 19th century, but the specific focus on azetidine-3-amines is a more recent development. rsc.org

The synthesis of the azetidine ring has historically been a challenging endeavor due to its inherent strain. ub.bwmedwinpublishers.com Early methods often involved multi-step processes with moderate yields. acs.org The synthesis of azetidine-3-amines, in particular, presented its own set of challenges, often requiring the use of protecting groups and harsh reaction conditions. chemrxiv.org One of the common methods for preparing azetidines is the reduction of β-lactams (azetidin-2-ones). acs.orgresearchgate.net

In recent years, there has been a resurgence of interest in azetidine-3-amines as building blocks for drug discovery. chemrxiv.org This renewed focus is driven by the recognition of the azetidine motif as a valuable component in improving the pharmacokinetic profiles of drug candidates. rsc.org The development of more efficient synthetic methods, such as the direct displacement of an azetidine electrophile with an amine nucleophile, has made these compounds more accessible for research. chemrxiv.org This has led to the inclusion of the azetidine-3-amine substructure in various drug discovery programs, targeting a range of diseases. chemrxiv.org

Early Discoveries and Synthetic Challenges

Overview of 1-Benzhydrylazetidin-3-amine as a Pharmaceutical Intermediate

This compound is widely recognized as a key intermediate in the creation of active pharmaceutical ingredients (APIs). The benzhydryl group often acts as a protecting group for the amine functionality, allowing for specific chemical modifications at other sites of the molecule. This protective group can be removed in later synthetic steps to yield the final desired product. The azetidine motif itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.

Role as a Building Block for Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a foundational scaffold is evident in its application in the synthesis of various therapeutic agents. The primary amine on the azetidine ring provides a reactive site for the introduction of diverse functional groups, enabling the construction of a wide array of derivatives.

A notable example of its application is in the synthesis of azelnidipine, a calcium channel blocker used to treat hypertension. smolecule.com In this context, a derivative of this compound serves as a critical intermediate. smolecule.com The benzhydryl group protects a reactive amine, facilitating the necessary chemical transformations to build the final, complex structure of azelnidipine. smolecule.com

Furthermore, research has explored the use of this scaffold in developing compounds targeting various biological pathways. For instance, it is a substructure in the development of CCR2 antagonists, triple reuptake inhibitors, and certain kinase inhibitors. chemrxiv.org The azetidine ring can help to restrict the conformation of molecules, potentially leading to improved binding affinity and selectivity for their biological targets. vulcanchem.com

Versatility in Structural Modification for Therapeutic Needs

The chemical structure of this compound allows for extensive modification, making it a highly adaptable building block for medicinal chemists. The primary amine can undergo a variety of chemical reactions, such as N-alkylation, acylation, and reductive amination, to introduce new side chains and functional groups.

A straightforward, one-step synthesis of various azetidine-3-amines can be achieved starting from a commercially available and bench-stable precursor, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627). chemrxiv.org This method demonstrates the ease with which diverse amines can be introduced at the 3-position of the azetidine ring, yielding a library of compounds for biological screening. chemrxiv.org This approach has been successfully used for the late-stage functionalization of existing drugs and other pharmacologically active substances. chemrxiv.org

The versatility of this compound is further highlighted by the range of derivatives that have been synthesized. These include compounds where the amine is functionalized with various alkyl, aryl, and heterocyclic groups. chemrxiv.org For example, derivatives such as 4-(1-Benzhydrylazetidin-3-yl)morpholine and 2-((1-Benzhydrylazetidin-3-yl)amino)ethanol have been synthesized and characterized. chemrxiv.org These modifications can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and ultimately its biological activity and pharmacokinetic profile. The ability to readily create such a diverse set of derivatives underscores the value of this compound as a versatile platform in the quest for new and improved therapeutics.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzhydrylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTNNHXGUOKXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960831 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40432-52-8 | |

| Record name | 1-(Diphenylmethyl)-3-azetidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40432-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Diphenylmethyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-(diphenylmethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of 1 Benzhydrylazetidin 3 Amine

Established Synthetic Routes to 1-Benzhydrylazetidin-3-amine

Synthesis from 1-Benzhydrylazetidin-3-ol (B14779)

A prominent and efficient pathway to this compound commences with the commercially available 1-Benzhydrylazetidin-3-ol. researchgate.netacs.org This multi-step process is known for its high yield and scalability. researchgate.net

The initial step involves the activation of the hydroxyl group on 1-Benzhydrylazetidin-3-ol by converting it into a better leaving group. This is typically achieved through mesylation, reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. researchgate.net The resulting 1-Benzhydrylazetidin-3-yl methanesulfonate (B1217627) is a stable intermediate that can be isolated. researchgate.netchemrxiv.org This sulfonate ester is a key substrate for subsequent nucleophilic substitution reactions. researchgate.net

Table 1: Reagents and Conditions for Mesylation

| Reagent | Role | Typical Equivalents |

|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Starting Material | 1.0 |

| Methanesulfonyl Chloride | Mesylating Agent | 1.1 - 1.2 |

| Triethylamine | Base | 1.2 - 1.5 |

| Acetonitrile (B52724) | Solvent | - |

| Temperature | Reaction Condition | 0–25°C |

| Reaction Time | Reaction Condition | 2–4 hours |

This table summarizes the typical reagents and conditions for the mesylation of 1-Benzhydrylazetidin-3-ol.

Upon completion, the reaction is quenched with water, leading to the precipitation of the mesylate intermediate, which can be collected by filtration. researchgate.net

The crucial amino group is introduced in the next step via aminolysis of the mesylate intermediate. The wet filter cake of 1-Benzhydrylazetidin-3-yl methanesulfonate is treated with a solution of ammonium (B1175870) hydroxide (B78521) in isopropanol (B130326). researchgate.net This nucleophilic substitution reaction is effectively carried out in a pressurized vessel, such as a Parr reactor, at elevated temperatures (around 70°C) to facilitate the displacement of the mesylate group by ammonia (B1221849). researchgate.net The use of a closed system helps to maintain the concentration of ammonia and can increase the reaction rate. researchgate.net This method has proven to be efficient for large-scale synthesis, yielding the final product, this compound, as a monoacetate salt in high yields (72-84%). researchgate.net

Conversion to Mesylate Intermediate

Reductive Amination Approaches to Azetidine-3-amines

Reductive amination represents an alternative strategy for the synthesis of azetidine-3-amines. chemrxiv.org This method involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com While not the most common route for this compound itself, the principles can be applied to the synthesis of various substituted azetidine-3-amines. chemrxiv.org For instance, N-Boc-3-azetidinone can undergo reductive amination with N-acyl-piperazines. rsc.org The choice of reducing agent is critical to selectively reduce the imine in the presence of other functional groups. masterorganicchemistry.comresearchgate.net

Direct Displacement Reactions with Azetidine (B1206935) Electrophiles

A straightforward approach to synthesizing substituted azetidine-3-amines involves the direct displacement of a suitable leaving group on the azetidine ring with an amine nucleophile. chemrxiv.org

1-Benzhydrylazetidin-3-yl methanesulfonate serves as a key electrophile in this context. chemrxiv.org It readily reacts with various primary and secondary amines to afford the corresponding N-substituted this compound derivatives. chemrxiv.org These reactions are typically performed in a solvent like acetonitrile at elevated temperatures. chemrxiv.org The use of an excess of the amine nucleophile can often improve the yield of the desired product. This method is advantageous due to its directness and applicability to a wide range of amines, allowing for the synthesis of a diverse library of azetidine-3-amine derivatives. chemrxiv.orgrsc.org

Single-Step Synthesis Approaches

While a multi-step synthesis starting from more basic precursors is common, a key single-step approach to obtaining this compound and its derivatives involves the nucleophilic displacement of a suitable leaving group on a pre-formed 1-benzhydrylazetidine (B26936) core. A frequently employed precursor for this strategy is 1-benzhydrylazetidin-3-yl methanesulfonate. This intermediate can be synthesized from the commercially available 1-benzhydrylazetidin-3-ol. vulcanchem.com

The direct amination of 1-benzhydrylazetidin-3-yl methanesulfonate with ammonia or other amine nucleophiles provides a straightforward route to the corresponding 3-aminoazetidine derivatives. vulcanchem.com For the synthesis of the parent compound, this compound, the mesylate intermediate is treated with a source of ammonia, such as ammonium hydroxide. This displacement reaction is typically carried out in a suitable solvent like isopropanol under elevated temperature and pressure. This method is advantageous as it avoids complex protection and deprotection sequences for the amine functionality.

A general representation of this single-step amination is depicted below:

Scheme 1: Single-Step Synthesis via Mesylate Displacement

This approach has been shown to be scalable and can provide good yields of the desired product.

Derivatization and Functionalization of this compound

The presence of a primary amine group and a strained azetidine ring allows for a diverse range of chemical modifications on the this compound scaffold. These reactions can be broadly categorized into those involving the primary amine and those that modify the azetidine ring itself.

Reactions Involving the Primary Amine Group

The primary amine at the 3-position is a nucleophilic center that readily participates in a variety of common amine-based transformations, including acylation, alkylation, and condensation reactions to form imines.

Acylation of the primary amine of this compound with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The benzhydryl group at the 1-position is generally stable under these conditions. This functionalization is a common strategy to introduce a wide array of substituents, thereby modifying the compound's physicochemical properties. vulcanchem.comvulcanchem.com

| Reactant | Acylating Agent | Product | Reference |

| This compound | Acetyl Chloride | N-(1-Benzhydrylazetidin-3-yl)acetamide | vulcanchem.com |

| This compound | Benzoyl Chloride | N-(1-Benzhydrylazetidin-3-yl)benzamide | vulcanchem.com |

The primary amine can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of products. nih.gov To achieve mono-alkylation, reductive amination is a more controlled and widely used method. This involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. nih.gov

Alternatively, direct N-alkylation with a suitable electrophile, such as 1-benzhydrylazetidin-3-yl methanesulfonate, can be employed with other arylamines. uniurb.it For instance, the reaction of an arylamine with 1-benzhydrylazetidin-3-yl methanesulfonate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in acetonitrile yields the N-alkylated product. uniurb.it

| Amine Reactant | Alkylating Agent/Carbonyl | Reducing Agent | Product | Reference |

| 3-Aminoazetidine (benzhydryl protected) | Iodoalkyl reagents | - | N-alkylated 3-aminoazetidine | nih.gov |

| Arylamine | 1-Benzhydrylazetidin-3-yl methanesulfonate | - | N-(1-Benzhydrylazetidin-3-yl)arylamine | uniurb.it |

| This compound | 3-(Trifluoromethyl)phenylpiperazine | - | 1-(1-Benzhydrylazetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine | vulcanchem.com |

The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. libretexts.org This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. youtube.commasterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The resulting imine can be isolated or used in subsequent reactions, such as reduction to a secondary amine (reductive amination). The formation of an imine from 1-benzhydrylazetidin-3-one, a related compound, with ethanamine to form an intermediate imine that is then reduced is a documented example of this type of reactivity.

A general mechanism for imine formation is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the neutral imine. libretexts.org

Alkylation Reactions

Modifications of the Azetidine Ring

The azetidine ring in this compound is a strained four-membered ring, which can undergo ring-opening reactions under certain conditions. The benzhydryl group on the nitrogen atom can also be cleaved, which is a common deprotection strategy in multi-step syntheses.

Ring-opening of the azetidine can occur under acidic conditions or through reactions with certain reagents. For example, the von Braun reaction, which involves the treatment of a tertiary amine with cyanogen (B1215507) bromide, can lead to the cleavage of the azetidine ring in related N-alkyl azetidines, producing functionalized bromoalkyl cyanamides. Lewis acid-mediated nucleophilic attack on the azetidine ring of the related compound 1-benzhydrylazetidin-3-ol has also been reported to result in ring opening.

Furthermore, the benzhydryl group can be removed via hydrogenation. This deprotection step is often accomplished using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This yields the free azetidin-3-amine, which can then be used in further synthetic elaborations.

| Reaction Type | Reagents | Product Type | Reference |

| Ring Opening (von Braun Reaction) | Cyanogen Bromide | 3-Bromo-N-alkyl cyanamide | |

| Ring Opening (Lewis Acid Mediated) | Lewis Acid, Nucleophile | Ring-opened product | |

| N-Debenzhydrylation | H2, Pd/C | Azetidin-3-amine | nih.gov |

Influence of Strained Ring on Reactivity

The chemical behavior of this compound is significantly influenced by the inherent strain of its four-membered azetidine ring. Azetidines possess a ring strain of approximately 25.4 to 26 kcal/mol, which is a critical factor driving their reactivity. rsc.orgvulcanchem.com This level of strain places azetidines between the highly reactive and less stable aziridines (three-membered rings) and the more stable, unreactive pyrrolidines (five-membered rings). rsc.orgrsc.org This intermediate stability allows for both facile handling and unique reactivity that can be initiated under specific reaction conditions. rsc.orgrsc.org

The strain energy often facilitates ring-opening reactions. vulcanchem.com For instance, the azetidine ring can be susceptible to cleavage under hydrolytic conditions or in the presence of nucleophilic radicals. Lewis acid-mediated nucleophilic ring-opening has also been reported as a viable reaction pathway for functionalizing the azetidine core. researchgate.net However, the reactivity is highly dependent on the reaction conditions. In some synthetic procedures, such as the amination of 1-benzhydrylazetidin-3-yl methanesulfonate with ammonium hydroxide, ring-opening byproducts were not observed, demonstrating that the strained ring can remain intact during certain transformations, allowing for functionalization at the 3-position without cleavage. researchgate.net This controlled reactivity makes the azetidine scaffold a versatile building block in organic synthesis.

Transformations of the Benzhydryl Protecting Group

The benzhydryl (diphenylmethyl) group attached to the nitrogen atom of the azetidine ring primarily serves as a protecting group. smolecule.com This group is crucial during synthesis as it stabilizes the molecule and allows for selective reactions at other positions. Following the desired modifications, the benzhydryl group can be removed to yield the parent azetidine. chemrxiv.org

Cleavage of the benzhydryl group is commonly achieved through hydrogenolysis. This method effectively removes the bulky protecting group to liberate the secondary amine of the azetidine ring. In addition to standard deprotection methods, novel strategies have been explored. For related N-benzhydryl aziridine-2-carboxylates, a selective oxidation of the benzhydryl group using ozone has been developed as a new deprotection strategy. researchgate.net The benzhydryl group can also play a functional role beyond protection; it has been identified as a key orchestrator in photochemical Norrish–Yang cyclization reactions, where it facilitates subsequent ring-opening, showcasing its utility in complex synthetic sequences. researchgate.net

Chiral Synthesis and Stereoselective Approaches

The development of stereochemically defined derivatives of this compound is critical for its application in medicinal chemistry, where biological activity is often dependent on specific stereoisomers.

Development of Enantioselective Syntheses

Achieving high enantiopurity in azetidine derivatives has been approached through various strategies. One method involves the classical resolution of racemic mixtures. For example, enantiopure (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol has been obtained by resolution using chiral tartaric acid derivatives, which yielded an enantiomeric excess (ee) of 65–75%.

More advanced catalytic methods have also been developed. An enantioselective aza-Henry reaction, catalyzed by a bis(amidine)-triflic acid salt organocatalyst, has been used to synthesize a key 3-nitroazetidine (B1651686) intermediate with a high enantiomeric excess of 92%. researchgate.net Furthermore, enantioselective alkynylation of isatin-derived ketimines using a chiral perhydro-1,3-benzoxazine ligand demonstrates a powerful method for creating chiral amine centers with moderate to excellent enantioselectivity. uva.es These methods provide pathways to enantiomerically enriched building blocks for more complex targets.

Diastereoselective Control in Derivatization

Controlling diastereoselectivity is essential when introducing new stereocenters into the molecule. Several methods have proven effective in directing the stereochemical outcome of reactions involving the azetidine ring. For instance, a cis-selective reductive amination of a cyclobutanone (B123998) was employed to establish the desired 1,3-stereochemistry in a related system. researchgate.net

In the context of modifying the ring itself, the reduction of N-substituted azetidin-2-ones (β-lactams) to the corresponding azetidines typically proceeds while retaining the stereochemistry of the existing ring substituents. acs.org Advanced cycloaddition reactions have also been utilized to achieve high diastereoselectivity. Diastereoselective 1,3-dipolar cycloadditions involving ketimines have been used to synthesize highly functionalized spiro-pyrrolidinyl oxindoles and tetracyclic spirooxindoles with excellent diastereomeric ratios (dr), often greater than 99:1. rsc.orgmdpi.com These findings highlight the sophisticated control that can be exerted over the stereochemistry during the derivatization of azetidine-containing compounds.

Process Optimization and Scale-Up in Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound and its precursors requires significant process optimization to ensure efficiency, cost-effectiveness, and high purity.

A streamlined, two-step process for producing this compound as its monoacetate salt has been successfully scaled to multi-hundred gram quantities, achieving yields of 72-84%. researchgate.net A key optimization in this process was the use of a Parr reactor, which applies pressure to accelerate the aminolysis reaction, significantly reducing reaction time. researchgate.net

For the crucial precursor, 1-Benzhydrylazetidin-3-ol, an improved one-pot synthesis has been developed for multi-kilogram scale production. acs.orgacs.org This optimized process is high-yielding (80%) and, importantly, avoids the need for column chromatography, resulting in a product with 99.3% purity. acs.orgacs.org The development of continuous flow processes for similar transformations has also been shown to increase reaction efficiency dramatically, with one example demonstrating a 140-fold reduction in reaction time compared to traditional batch processing. researchgate.net

The table below summarizes key findings from process optimization studies for this compound and its direct precursor.

| Product | Scale | Key Optimization | Yield | Purity | Reference |

| This compound monoacetate | Multi-hundred gram | Use of Parr reactor to apply pressure | 72-84% | N/A | researchgate.net |

| 1-Benzhydrylazetidin-3-ol | Multi-kilogram | One-pot, chromatography-free process | 80% | 99.3 area % | acs.orgacs.org |

Minimization of Impurities

A primary goal of process optimization is the minimization of impurities to meet stringent pharmaceutical standards. The improved, large-scale synthesis of 1-Benzhydrylazetidin-3-ol successfully reduced the level of process-related impurities, with no single impurity exceeding 0.5 area % by HPLC analysis. acs.org This was achieved through careful control of reaction conditions and a simplified, chromatography-free workup. acs.orgacs.org The synthetic route begins with the reaction of benzhydrylamine and epichlorohydrin, followed by distillation of the solvent to obtain the intermediate, which is then cyclized in a one-pot manner. acs.org This procedure significantly reduces the formation of by-products. researchgate.net For the final amination step to produce this compound, purification is achieved through standard extractive workups and filtration, which effectively isolate the desired product from residual reagents and by-products. researchgate.net

Achieving High Yields and Purity

The successful synthesis of this compound with high yields and purity hinges on the chosen synthetic route and the optimization of reaction and purification conditions. Research has focused on developing efficient, streamlined processes that minimize byproducts and simplify isolation.

A prevalent method involves a two-step process starting from the commercially available precursor, 1-benzhydrylazetidin-3-ol. researchgate.net This process first converts the alcohol to a mesylate intermediate by reacting it with methanesulfonyl chloride in the presence of triethylamine. researchgate.net The resulting 1-benzhydrylazetidin-3-yl methanesulfonate is then subjected to aminolysis. researchgate.net One effective protocol uses aqueous ammonium hydroxide in isopropanol within a Parr reactor, which can yield the monoacetate salt of this compound in 72-84%. researchgate.net An advantage of this method is the use of readily available and low-cost aqueous ammonium hydroxide, which simplifies the manufacturing process and reduces waste streams. researchgate.net

The purity of the final product is significantly influenced by the purification method. While the free base can be challenging to isolate as a solid, precipitating it as an acetate (B1210297) salt directly from the organic extracts provides a reliable method for obtaining a high-quality product. researchgate.net

Direct displacement of an azetidine electrophile, such as 1-benzhydrylazetidin-3-yl methanesulfonate, with various amines is another well-documented approach. chemrxiv.org This method has been shown to produce a range of N-substituted azetidin-3-amines in moderate-to-high yields. chemrxiv.org Purification is typically achieved through silica (B1680970) gel column chromatography. chemrxiv.org

The table below summarizes findings from different synthetic approaches to highlight the achievable yields and purities.

Table 1: Comparison of Synthetic Methods for this compound and Precursors

| Starting Material | Reaction Steps | Reagents | Yield | Purity | Purification Method | Reference |

|---|

Industrial Production Considerations

Scaling the synthesis of this compound and its derivatives for industrial production introduces several critical considerations, including cost-effectiveness, safety, scalability, and process efficiency. google.com

Process Simplification and Safety: A major goal in industrial synthesis is to replace complex purification steps like chromatography on silica with simpler, more scalable methods such as crystallization. google.com This not only reduces production time and cost but also minimizes the use of large volumes of solvents, enhancing process safety. google.com One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, are highly desirable as they significantly streamline the production process and can reduce waste. acs.orgresearchgate.net For instance, the one-pot synthesis of the precursor 1-benzhydrylazetidin-3-ol is a significant step towards efficient industrial production. acs.orgresearchgate.net

Catalyst and Solvent Selection: The choice of catalysts and solvents is crucial for optimizing industrial-scale reactions. For the synthesis of related azetidine derivatives, catalysts such as tris(dioxa-3,6-heptyl)amine have been shown to enhance reaction rates significantly compared to more traditional bases. google.com In terms of solvents, a shift from dichloromethane (B109758) to less toxic and more easily recyclable options like methyl ethyl ketone (MEK) or toluene (B28343) is often pursued to improve the environmental profile and safety of the process. google.com

Advanced Manufacturing Techniques: Modern industrial adaptations may include the use of continuous flow systems. These systems offer better control over reaction parameters, can enhance reproducibility, and often lead to reduced reaction times, making them suitable for high-volume production.

The table below outlines key considerations for the industrial production of azetidine derivatives like this compound.

Table 2: Industrial Production Strategies and Considerations

| Aspect | Strategy/Consideration | Benefit | Reference |

|---|---|---|---|

| Purification | Replacement of chromatography with crystallization | Simplifies process, reduces solvent use, improves safety and scalability | google.com |

| Process Design | One-pot synthesis | Streamlines production, reduces waste, improves efficiency | acs.orgresearchgate.net |

| Catalysis | Use of advanced catalysts (e.g., tris(dioxa-3,6-heptyl)amine) | Enhances reaction rates | google.com |

| Solvent Choice | Use of lower toxicity, recyclable solvents (e.g., MEK, Toluene) | Improves safety and environmental profile | google.com |

| Manufacturing Tech | Continuous flow systems | Enhances reproducibility, reduces reaction times for high-volume production | |

| Reagent Cost | Use of readily available, low-cost reagents (e.g., aqueous NH₄OH) | Reduces overall manufacturing cost | researchgate.net |

Pharmacological and Biological Research of 1 Benzhydrylazetidin 3 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds into effective drugs. For 1-benzhydrylazetidin-3-amine and its analogs, these studies have elucidated the critical roles played by each part of the molecule.

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a prominent feature of this compound and significantly influences its pharmacological profile. This bulky, lipophilic moiety is crucial for the molecule's interaction with biological targets. smolecule.comcymitquimica.com The lipophilicity conferred by the benzhydryl group is thought to enhance the molecule's ability to permeate cell membranes, a key factor in reaching intracellular or central nervous system targets. smolecule.com

Research has demonstrated that the benzhydryl group is critical for binding to various enzymes and receptors. smolecule.com Modifications to this part of the molecule can dramatically alter both the potency and selectivity of the compound for its biological targets. Furthermore, the benzhydryl group often serves as a protecting group in synthetic chemistry, as it can be removed under specific conditions, such as hydrogenation, to yield a free amine on the azetidine (B1206935) ring, allowing for further functionalization. nih.govchemrxiv.org This dual role as both a key pharmacophore and a versatile synthetic handle underscores its importance in the development of azetidine-based compounds. evitachem.com

The four-membered azetidine ring is a strained heterocyclic system that provides a rigid scaffold for orienting substituents in three-dimensional space. vulcanchem.com The nature and position of substituents on this ring have a profound impact on the biological activity of the resulting derivatives. ontosight.ai Studies have shown that even minor changes to the substitution pattern can lead to major differences in pharmacological effects. medcraveonline.com

For instance, the introduction of various substituents on the azetidine ring has been explored to modulate activity at different targets. Research on related quinolone structures found that varying the substituents on the azetidine ring influenced antibacterial efficacy. researchgate.net In a study focused on dopamine (B1211576) antagonists, modifying a phenylamide moiety at the 3-position of the azetidine ring directly affected the binding affinity for D2 and D4 dopamine receptors. researchgate.net The steric and electronic properties of these substituents are key determinants of interaction with biological targets. rsc.org For example, research has shown that electron-withdrawing groups on the azetidine scaffold can enhance antimicrobial activity. medcraveonline.com The development of synthetic methods like C3-arylation has further expanded the ability to create diverse, stereochemically defined azetidine building blocks for exploring SAR. acs.org

| Derivative Class | Substitution Focus | Observed Impact on Activity | Reference |

| Antimicrobial Azetidines | Electron-withdrawing vs. electron-donating groups | Electron-withdrawing groups (e.g., -NO2, -Cl) increased antimicrobial activity. | medcraveonline.com |

| Dopamine Antagonists | Phenylamide modifications at the 3-position | Substituent position on the phenyl ring altered D2/D4 receptor affinity. | researchgate.net |

| Methamphetamine Analogs | Benzylidene vs. Benzyl at the 3-position | Benzylideneazetidine analogs were generally more potent at dopamine and serotonin (B10506) transporters than the corresponding benzylazetidine analogs. | uno.edu |

| Antimalarial Azetidines | Aryl groups at the C3 position | C3-arylation was critical for potent antimalarial activity. | acs.org |

The primary amine at the 3-position of this compound is a critical site for interaction with biological targets and a key point for synthetic modification. Alkylation or other substitutions at this amine can significantly modulate binding affinity and functional activity.

Studies have shown that the nature of the substituent on the amine group influences target engagement. For example, in a series of histamine (B1213489) H3 receptor agonists, the size of the alkyl group on the 3-amino-azetidine moiety was a key factor in determining potency. nih.gov Similarly, research into chemical probes has revealed that different functional groups on the azetidine core, such as 3-amino versus 3-aryl groups, interact with distinct sets of proteins, highlighting the importance of this position for selectivity. chemrxiv.org The introduction of electron-withdrawing groups as substituents has also been noted to enhance target binding in some contexts. The synthesis of libraries of compounds with diverse amine substituents is a common strategy to explore these effects and optimize target binding. nih.gov

The azetidine ring is often considered a bioisosteric replacement for other common saturated heterocycles like piperidine (B6355638) (a six-membered ring) and pyrrolidine (B122466) (a five-membered ring). chemrxiv.org Comparing the SAR of azetidine derivatives with their piperidine and pyrrolidine counterparts provides valuable information on the influence of ring size, strain, and conformational flexibility.

The four-membered azetidine ring is more strained and rigid than the five- and six-membered rings of pyrrolidine and piperidine, respectively. This rigidity can lock the substituents into a specific conformation, which may lead to enhanced binding affinity and selectivity for a particular biological target. vulcanchem.com However, this effect is highly target-dependent. In one study, azetidine analogs of lobelane (B1250731) were found to be potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), showing that the smaller ring was well-tolerated and effective. nih.gov Conversely, in a different study on M5 muscarinic receptor antagonists, replacing a piperidine or pyrrolidine core with an azetidine ring led to a significant decrease in potency. nih.gov These contrasting results underscore that while azetidines can offer advantages in drug design, such as improved metabolic stability or solubility, their suitability as a scaffold must be evaluated on a case-by-case basis for each biological target. chemrxiv.orgresearchgate.net

| Target | Heterocycle Comparison | Observation | Reference |

| VMAT2 | Azetidine vs. Piperidine/Pyrrolidine | Azetidine analogs were potent inhibitors, indicating the smaller ring is favorable for this target. | nih.gov |

| M5 Receptor | Azetidine vs. Piperidine/Pyrrolidine | Azetidine core led to a significant reduction in potency compared to the larger rings. | nih.gov |

| General | Azetidine vs. Piperidine/Pyrrolidine | The strained azetidine ring offers increased rigidity, which can enhance binding affinity but is not universally beneficial. | vulcanchem.com |

Effect of Amine Substituents on Target Binding

Identification of Biological Targets and Mechanism of Action

Identifying the specific molecular targets of a compound and elucidating its mechanism of action are crucial steps in pharmacological research. For this compound, a key biological activity that has been identified is its interaction with the dopaminergic system.

Several studies have confirmed that this compound and its derivatives exhibit dopamine antagonistic activity. pharmaffiliates.com These compounds have shown the ability to bind to dopamine receptors, particularly the D2 and D4 subtypes, and transporters (DAT). researchgate.net

A notable study systematically evaluated a series of azetidine derivatives for their potency as dopamine antagonists. researchgate.net By synthesizing and testing compounds with various substitutions on an amide moiety at the 3-position, researchers were able to identify specific structures with high affinity for dopamine receptors. For example, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide emerged as the most potent D2 receptor antagonist in the series, while N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide was the most potent D4 antagonist. researchgate.net

Further research on rigid azetidine-based analogs of methamphetamine also demonstrated significant binding affinities for both the dopamine transporter (DAT) and the serotonin transporter (SERT), with some compounds showing nanomolar potency. uno.edu This dual activity suggests a complex pharmacological profile that could be relevant for various central nervous system disorders. The mechanism of action is believed to involve the blockade of these receptors and transporters, thereby modulating dopaminergic neurotransmission.

| Compound | Target | Activity (Ki) | Reference |

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | Dopamine D2 Receptor | Most potent D2 antagonist in its series | researchgate.net |

| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | Dopamine D4 Receptor | Most potent D4 antagonist in its series | researchgate.net |

| 3-(3,4-dichlorobenzylidene)azetidine | Dopamine Transporter (DAT) | 531 nM | uno.edu |

| 3-(3,4-dichlorobenzylidene)azetidine | Serotonin Transporter (SERT) | 139 nM | uno.edu |

Dopamine Antagonistic Activity

Affinity for D2 and D4 Receptors

Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). metu.edu.trnih.gov The D2-like receptors, including D2 and D4, are G-protein coupled receptors that inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). metu.edu.tr These receptors are crucial targets for therapies addressing neurological and psychiatric conditions.

While the broader class of azetidine derivatives has been explored for psychoactive properties, specific binding affinity data for this compound at D2 and D4 receptors is not extensively detailed in publicly available literature. However, research into structurally related compounds provides some context. Analogs of the closely related 3-(aminomethyl)-1-benzhydrylazetidin-3-ol (B178960) have demonstrated significant binding affinities at dopamine transporters (DAT), which are critical for regulating dopamine levels. The D3 receptor, which is structurally similar to the D2 and D4 receptors, has been a significant target for compounds with high affinity, such as BP 897, which shows a Ki of 0.92 nM at the D3 receptor and a 70-fold lower affinity for the D2 receptor. researchgate.net The complex response of D2-like receptors to denervation, as seen in studies with MPTP, highlights the intricate regulatory mechanisms governing these receptors, which can involve changes in receptor protein levels without corresponding changes in mRNA. nih.gov

Histamine H3 Receptor Agonism

The histamine H3 receptor (H3R) is a G protein-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters like acetylcholine, serotonin, noradrenaline, and dopamine. nih.govnih.gov This regulatory role makes the H3R an attractive target for treating cognitive and sleep-wake disorders. nih.govnih.gov

While most H3R agonists have historically been based on an imidazole (B134444) structure, an in-house screening campaign identified the non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine scaffold as a partial H3R agonist. nih.govacs.org Subsequent research focused on the design and synthesis of analogues based on this structure. nih.gov This work led to the development of several full agonists with high potency. nih.gov One key compound, VUF16839, emerged from this series, demonstrating high affinity for the H3R (pKi = 8.5) and functioning as a full agonist with subnanomolar potency (pEC50 = 9.5). nih.gov The proposed binding mode of VUF16839 indicates that it achieves key interactions within the receptor that are similar to those of histamine. nih.gov

Potential for Other Receptor Interactions (e.g., CCR2, Kinases)

Beyond well-defined neurotransmitter receptors, the potential for this compound and its derivatives to interact with other targets like chemokine receptors and kinases is an area of scientific inquiry. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. elifesciences.org Their activity is tightly regulated through various mechanisms, including post-translational modifications and interactions with other proteins. elifesciences.org

Receptor-interacting protein kinases (RIPKs), such as RIPK1 and RIPK3, are key mediators in pathways like TNFα-induced necroptosis. nih.gov The interaction between kinases and their substrates or regulators often involves specific docking motifs. nih.gov For instance, MAP kinases utilize docking sites like the DEJL and DEF motifs to regulate protein interactions. nih.gov While specific studies directly linking this compound to CCR2 or kinase inhibition are limited, the general principle of small molecules modulating kinase activity is well-established. Structural-activity relationship (SAR) studies on azetidine derivatives could potentially identify modifications that confer affinity for specific kinase targets.

Inhibition of Enzyme Interactions and Biological Pathways

The interaction of this compound with various enzymes can influence biological pathways. Preliminary studies have suggested that this class of compounds can inhibit enzymes involved in metabolic pathways. As a compound containing a tertiary amine, its metabolism is likely to involve cytochrome P450 (CYP) enzymes. nih.gov N-dealkylation is a common metabolic reaction for such compounds, and the efficiency of this process can be influenced by the specific CYP enzyme involved, such as CYP2D6. nih.gov

Pharmacological Profiling of Derivatives

In Vitro Efficacy Studies

In vitro receptor binding assays are fundamental tools for determining the affinity of a compound for its target. nih.gov These assays typically measure the displacement of a radiolabeled ligand from the receptor by the test compound. nih.gov For the azetidine-based histamine H3 receptor agonists, binding affinity (Ki) was determined using a [³H]Nα-methylhistamine ([³H]NAMH) displacement assay on membranes from HEK293T cells transiently expressing the human H3R. acs.org

Functional activity, including potency (EC₅₀) and intrinsic activity (α), was subsequently determined using a CRE-luciferase reporter gene assay, which measures the H3R-mediated inhibition of forskolin-induced gene activity. acs.org

Structure-activity relationship (SAR) studies on a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines revealed key structural determinants for H3R affinity and agonism. nih.gov It was found that reducing the size of the substituent at position 6 of the pyrimidine (B1678525) ring generally improved both affinity (pKi) and potency (pEC₅₀). nih.gov The series lacking a substituent at this position (designated as series 14) showed full agonism. nih.gov Further modifications to the amine substituent (NHR²) led to the identification of VUF16839 (compound 14d), which combines high affinity with potent, full agonism. nih.gov

Table 1: In Vitro Activity of 4-(3-aminoazetidin-1-yl)pyrimidine Derivatives at the Human H3 Receptor nih.gov

| Compound | R¹ | NHR² | pKᵢ | pEC₅₀ | Intrinsic Activity (α) |

| 11b | i-Pr | NH-i-Pr | 7.6 | 7.5 | 0.8 |

| 11c | i-Pr | N(CH₃)₂ | 7.7 | 7.5 | 0.3 |

| 12b | Me | NH-i-Pr | 7.9 | 8.2 | 1.0 |

| 12c | Me | N(CH₃)₂ | 8.1 | 8.0 | 1.0 |

| 14b | H | NH-i-Pr | 8.2 | 8.8 | 1.0 |

| 14c | H | N(CH₃)₂ | 8.4 | 9.1 | 1.0 |

| 14d (VUF16839) | H | NH-n-Pr | 8.5 | 9.5 | 1.0 |

| Histamine | - | - | - | 8.7 | 1.0 |

Data sourced from Lim et al., J. Med. Chem. 2020. nih.gov pKᵢ represents the negative logarithm of the inhibition constant, a measure of binding affinity. pEC₅₀ is the negative logarithm of the half-maximal effective concentration, a measure of potency. Intrinsic activity (α) is relative to histamine (α = 1.0).

Cell-Based Functional Assays (e.g., cAMP Response Element-Luciferase Reporter Gene Assay)

Cell-based functional assays are critical tools for determining the biological activity of chemical compounds by measuring their effects on cellular processes. americanpeptidesociety.org For G protein-coupled receptors (GPCRs), which are a major class of drug targets, luciferase reporter gene assays are commonly employed to measure downstream signaling events. promega.ca The cyclic adenosine monophosphate (cAMP) response element (CRE)-luciferase reporter gene assay is particularly useful for studying GPCRs that couple to Gαs or Gαi proteins. promega.caplos.org Receptors that activate Gαs stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, which in turn activates the CRE and drives the expression of the luciferase reporter gene. researchgate.net Conversely, receptors that couple to Gαi, such as the histamine H₃ receptor (H₃R), inhibit adenylyl cyclase activity. plos.org In this context, the assay is performed in the presence of an adenylyl cyclase stimulator like forskolin; the activation of the Gαi-coupled receptor then leads to a measurable decrease in the forskolin-induced luciferase signal. researchgate.netacs.org

In the search for novel H₃R agonists, a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives, synthesized using a precursor containing the 1-benzhydrylazetidine (B26936) moiety, were evaluated using a CRE-luciferase reporter gene assay. acs.orgnih.gov The study was conducted in HEK293T cells transiently expressing the human H₃R. acs.org The potency (pEC₅₀) and intrinsic activity (α) of the compounds were determined by measuring their ability to inhibit forskolin-induced luciferase activity, with histamine serving as the reference agonist. acs.org This screening led to the identification of several non-imidazole full agonists, with potencies varying based on the substitution pattern on the azetidine amine. acs.org The key compound, 14d (also known as VUF16839), emerged as a potent and full H₃R agonist with a pEC₅₀ of 9.5. acs.org

Table 1: Pharmacological Evaluation of this compound Derivatives at the Human H₃ Receptor Data sourced from a CRE-luciferase reporter gene assay and [³H]NAMH displacement assay. acs.org

| Compound | R¹ | R²/R³ | pEC₅₀ | Intrinsic Activity (α) | pKᵢ |

| Histamine | - | - | 7.9 | 1.00 | 8.1 |

| 11b | Isopropyl | H/H | 7.2 | 0.72 | 7.0 |

| 14a | H | H/H | 8.0 | 0.99 | 7.5 |

| 14d (VUF16839) | H | Propyl/H | 9.5 | 1.00 | 8.5 |

| 14e | H | Isopropyl/H | 8.5 | 1.00 | 8.0 |

| 14j | H | Ethyl/Ethyl | 7.9 | 1.00 | 7.4 |

In Vivo Pharmacological Evaluation

Efficacy in Animal Models of Neurological Disorders

Animal models are indispensable for evaluating the therapeutic potential of new chemical entities for human diseases, including neurological disorders. mdpi.com Derivatives of this compound have been investigated for their efficacy in such models. Research has indicated that related azetidine derivatives show potential in treating neurological conditions. chemimpex.com For instance, in an animal model of depression, these compounds led to a significant reduction in depressive symptoms. Furthermore, 1-benzhydrylazetidin-3-one, a direct precursor, has been studied for its potential as an anticonvulsant and antiepileptic agent, showing promising activity against certain types of seizures in research models. guidechem.com These studies highlight the therapeutic potential of the 1-benzhydrylazetidine scaffold in the development of drugs for various neurological disorders.

Behavioral Studies (e.g., Social Recognition Test in Mice)

Behavioral studies in animals are crucial for assessing the effects of compounds on complex functions like cognition and memory. The social recognition test in mice is a widely used paradigm to evaluate social memory. nih.govnih.gov This test leverages the natural tendency of mice to investigate a novel mouse more than a familiar one. biorxiv.org A deficit in this discrimination is interpreted as a memory impairment. mdpi.com

The potent H₃R agonist 14d (VUF16839), identified through cell-based assays, was subsequently evaluated in vivo using the social recognition test in mice. acs.org Systemic administration of 14d was found to induce an amnesic effect. acs.org Further investigation confirmed that mice treated with this compound did not discriminate between the novel and familiar juvenile mice, unlike the vehicle-treated control group which spent significantly more time exploring the novel stimulus. mdpi.com These results demonstrate that activation of the H₃R by this this compound derivative impairs social recognition memory in mice. acs.orgmdpi.com

Drug Discovery and Development Applications

Precursors for Complex Molecules

The this compound scaffold is a valuable building block in medicinal and organic chemistry. chemimpex.com Its structure, featuring a reactive azetidine ring, makes it a key intermediate for the synthesis of more complex molecules. chemimpex.com The benzhydryl (diphenylmethyl) group often serves as a protecting group for the nitrogen atom of the azetidine ring, which allows for selective chemical modifications at other positions of the molecule. smolecule.com

This structural motif is utilized in the synthesis of a variety of compounds. For example, a derivative, 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate (B1210297), is a crucial intermediate in the industrial synthesis of Azelnidipine, a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension. smolecule.com The synthesis of various H₃R agonists, such as compound 14d , also started from a benzhydryl-protected azetidine precursor, specifically tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. acs.orgnih.gov The versatility of this chemical framework makes it a foundational component for creating libraries of novel compounds in drug discovery programs. smolecule.com

Table 2: Examples of Complex Molecules Derived from 1-Benzhydrylazetidine Precursors

| Precursor Scaffold | Derived Molecule | Therapeutic Area/Application | Source(s) |

| This compound | 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine derivatives (e.g., 14d ) | Histamine H₃ Receptor Agonism (Neurological Research) | acs.org |

| This compound | Anti-cancer and anti-inflammatory drug candidates | Oncology, Inflammation | chemimpex.com |

| 1-Benzhydrylazetidin-3-one | Anticonvulsant drug candidates | Neurology (Epilepsy) | guidechem.comsmolecule.com |

| 1-(diphenylmethyl)-3-azetidinyl ester derivative | Azelnidipine | Cardiovascular (Hypertension) | smolecule.com |

Development of Novel Pharmaceuticals

The unique structural and chemical properties of this compound and its derivatives make them highly attractive for the development of novel pharmaceuticals. chemimpex.com The azetidine ring is a structural motif present in numerous biologically active molecules, and the benzhydryl group can enhance lipophilicity, which may improve the pharmacokinetic properties of a drug candidate. chemimpex.comsmolecule.com

The most prominent application has been in the development of potent and selective ligands for GPCRs. The successful identification of 14d (VUF16839) as a non-imidazole, high-affinity H₃R full agonist with in vivo central nervous system activity underscores the value of this scaffold. acs.org Its excellent pharmacological profile makes it a promising tool for further research into the role of the H₃R in various physiological and pathological processes. acs.org Beyond H₃R, derivatives have been explored for a range of other therapeutic targets, including the development of anticonvulsants and potential treatments for other neurological disorders. chemimpex.comsmolecule.com The role of this compound as a versatile intermediate continues to facilitate the creation of new chemical entities for diverse therapeutic applications. smolecule.com

Neurological Disorders

Derivatives of this compound have been explored as potential treatments for various neurological and psychiatric conditions. The rigid azetidine structure is useful for orienting substituents to interact with specific biological targets within the central nervous system (CNS).

Research has shown that analogues of 3-(Aminomethyl)-1-benzhydrylazetidin-3-ol exhibit significant binding affinities at dopamine (DAT) and serotonin (SERT) transporters. These transporters are critical targets in the treatment of mood disorders. Further studies on related azetidine derivatives indicated they may enhance serotonergic transmission, which could offer therapeutic benefits for conditions like anxiety and depression. Some research has also investigated the interaction of compounds containing the 1-benzhydrylazetidin-3-ol (B14779) moiety with neurotransmitter receptors, suggesting potential as treatments for cognitive disorders and schizophrenia.

In a specific application, benzhydryl-protected 3-aminoazetidine was used as a key intermediate in the synthesis of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which were identified as highly potent agonists for the histamine H3 receptor. acs.org H3 receptor agonists are being studied for their potential to modulate various neurological functions. acs.org

Potential Anti-cancer and Anti-inflammatory Agents

The structural features of the this compound scaffold have also been leveraged in the search for new anti-cancer and anti-inflammatory drugs. While direct studies on the parent compound are limited, research into related heterocyclic derivatives demonstrates the potential of this chemical class.

Anticancer Activity: In vitro studies on compounds structurally similar to 2-(1-Benzhydrylazetidin-3-yl)ethanamine have shown they can induce apoptosis in cancer cells through caspase activation pathways. One particular derivative demonstrated a potent cytotoxic effect against the HepG2 human liver cancer cell line, with an IC50 value of 1.11 μg/mL. The general class of benzhydryl compounds has been a subject of interest in creating potential anticancer agents. frontiersin.orgnih.gov For instance, novel quinoxaline (B1680401) derivatives were synthesized and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are key targets in cancer therapy. rsc.org

Anti-inflammatory Activity: The benzhydryl moiety is a component of some known anti-inflammatory agents. nih.gov Research into novel benzimidazole (B57391) and isatin (B1672199) derivatives has shown promising anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema model. chula.ac.thekb.eg For example, certain benzimidazole derivatives showed significant COX-2 inhibition and potent anti-inflammatory activity comparable to the standard drug indomethacin (B1671933). ekb.eg This highlights the therapeutic potential of integrating scaffolds like azetidine into frameworks known to possess anti-inflammatory properties.

Table 1: Selected Research on Anticancer and Anti-inflammatory Derivatives

Derivative Class Activity Target/Model Key Finding Source Similar to 2-(1-Benzhydrylazetidin-3-yl)ethanamine Anticancer HepG2 Cancer Cells Showed robust cytotoxicity with an IC50 of 1.11 μg/mL. Benzothiazole (B30560) Derivatives Anticancer & Anti-inflammatory A431, A549, H1299 Cancer Cells; RAW264.7 Macrophages Compound B7 inhibited cancer cell proliferation and decreased IL-6 and TNF-α levels. [15, 16] Quinoxaline Derivatives Anticancer & Anti-inflammatory EGFR & COX-2 Compounds 11 and 13 showed strong anticancer activity (IC50: 0.81-2.91 μM) and potent EGFR inhibition. mdpi.com Benzimidazole Derivatives Anti-inflammatory COX-2 Enzyme Compound 6 exhibited potent COX-2 inhibition (IC50: 0.13 µM) compared to indomethacin (IC50: 0.41 µM).

Antimicrobial Properties

The azetidine core is a feature in various biologically active molecules, and its derivatives have been assessed for antimicrobial efficacy. Studies indicate that certain azetidine derivatives show significant activity against various bacterial strains, including resistant ones. The proposed mechanism often involves the inhibition of bacterial cell wall synthesis or specific enzymes. For example, derivatives of 3-(Aminomethyl)-1-benzhydrylazetidin-3-ol have been evaluated for their antimicrobial properties, with some analogs showing moderate to high activity against pathogens like Staphylococcus aureus and Escherichia coli. The broader class of azine derivatives, which includes azetidines, is recognized as a privileged scaffold in the development of antimicrobial agents to combat drug-resistant pathogens. nih.govResearch into other heterocyclic systems, such as benzimidazole and flavone (B191248) derivatives, has also yielded compounds with notable antimicrobial activity against a range of bacteria and fungi. sioc-journal.cnmdpi.com

Table 2: Antimicrobial Activity of Azetidine-Related DerivativesAntidepressant Research

The structural similarity of this compound derivatives to known psychoactive compounds has prompted investigations into their potential as antidepressants. Studies in animal models have shown that some azetidine derivatives can produce antidepressant-like effects. For instance, one study noted a significant reduction in depressive symptoms in animal models, with an observed increase in serotonin levels in the hippocampus following administration. The mechanism often explored is the modulation of monoamine neurotransmitter systems. nih.govThe antidepressant-like effects of some benzothiazole derivatives, for example, have been linked to the serotonergic system, as their effects were similar to the serotonergic agent fluoxetine (B1211875) in the modified forced swimming test. nih.govThis test, along with the tail suspension test, is a standard preclinical screening method for potential antidepressant activity. nih.govmdpi.comCompounds that reduce immobility time in these tests are considered to have potential antidepressant properties. mdpi.comThe research into various heterocyclic compounds, including those based on isatin and phenylpiperazine scaffolds, further supports the strategy of targeting monoamine pathways for antidepressant drug discovery. nih.govmdpi.com

Late-Stage Functionalization of Approved Drugs

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules, like approved drugs, in the final steps of a synthesis. nih.govscispace.comThis approach can rapidly generate a library of new analogues to improve a drug's properties without requiring a complete de novo synthesis. scispace.com The compound 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627), a derivative of this compound, has proven to be an excellent reagent for this purpose. chemrxiv.orgIt serves as a stable, commercial starting material for a straightforward, one-step synthesis of various azetidine-3-amines. chemrxiv.orgThis method involves a simple "mix-and-heat" approach where the methanesulfonate is displaced by a primary or secondary amine. chemrxiv.org This technique has been successfully used for the late-stage azetidinylation of pharmacologically active drugs. For example, the selective serotonin reuptake inhibitors (SSRIs) fluoxetine and sertraline (B1200038) were modified using this method, affording the corresponding azetidinylated products in good yields (79% and 59%, respectively). chemrxiv.orgThis demonstrates the utility of the this compound scaffold in efficiently creating novel derivatives of existing drugs, potentially leading to compounds with enhanced pharmacological profiles. chemrxiv.org

Table 3: Compound Names Mentioned in the ArticleComputational Chemistry and Structural Analysis

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how 1-Benzhydrylazetidin-3-amine might interact with biological targets, a crucial step in fields like drug discovery. These methods simulate the compound's binding behavior, offering predictions of its affinity and the specific nature of its interactions.

The prediction of binding affinity is a cornerstone of computational drug design, quantifying the strength of the interaction between a ligand, such as this compound, and a protein target. Research on analogous structures suggests that this compound is a potential ligand for monoamine transporters, particularly the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). kyoto-u.ac.jp Molecular docking simulations are employed to predict the most likely binding pose and to estimate the binding energy.

Table 1: Predicted Ligand-Target Interactions for this compound

| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residues in SERT/DAT |

| Azetidine (B1206935) Amine Group | Hydrogen Bond / Ionic Bond | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Benzhydryl Phenyl Rings | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu), Isoleucine (Ile) |

| Azetidine Ring | Van der Waals | Various nonpolar residues in the binding pocket |

The four-membered azetidine ring is a strained heterocycle that is not planar. chem-soc.si Computational studies on various substituted azetidines show that the ring adopts a "puckered" conformation to relieve some of this strain. wiley.comcapes.gov.brnih.gov The degree of this puckering, as well as the preferred orientation of substituents, is determined by the steric and electronic nature of the groups attached to the ring. researchgate.net

For this compound, the large benzhydryl group on the nitrogen atom and the amine group at the 3-position significantly influence the ring's conformation. Ab initio and density functional theory (DFT) methods are used to calculate the potential energy surface of the molecule and identify the most stable conformers. nih.gov It is generally observed that for substituted azetidines, conformations that place bulky substituents in a pseudo-equatorial position are favored to minimize steric hindrance. capes.gov.br The puckering of the ring is a dynamic process, and computational analysis can estimate the energy barriers between different puckered states. wiley.com

Table 2: Key Conformational Parameters of Substituted Azetidine Rings

| Parameter | Description | Typical Computational Method | Significance |

| Puckering Angle | The angle defining the deviation of the ring atoms from a mean plane. | DFT, Ab initio | Quantifies the degree of non-planarity of the azetidine ring. |

| Dihedral Angles | Torsional angles around the C-C and C-N bonds within the ring. | DFT, Ab initio | Defines the specific puckered conformation (e.g., envelope, twisted). |

| Substituent Orientation | The position of the substituent relative to the ring (axial vs. equatorial). | DFT, Ab initio | Determines the steric strain and can influence intermolecular interactions. |

Prediction of Binding Affinity and Ligand-Target Interactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of this compound. These calculations are performed to understand its geometry, vibrational modes, and electronic behavior.

The first step in many quantum chemical studies is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization calculations, commonly using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)). researchgate.netresearchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For azetidine derivatives, typical C-N and C-C bond lengths in the ring are around 1.46-1.48 Å and 1.54 Å, respectively.

Once the optimized geometry is found, a vibrational frequency analysis is performed. acs.org This calculation predicts the molecule's infrared (IR) and Raman spectra by determining its fundamental vibrational modes. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. chem-soc.si

Table 3: Predicted Structural and Vibrational Data for this compound

| Parameter | Predicted Value/Range (cm⁻¹) | Significance |

| Bond Lengths (Å) | ||

| Azetidine C-N | ~1.47 | Reflects the single bond character within the strained ring. |

| Azetidine C-C | ~1.54 | Typical alkane-like single bond length, slightly elongated due to strain. |

| Vibrational Frequencies | ||

| N-H Stretch (Amine) | ~3300-3400 | Characteristic frequency for primary amine groups. |

| C-H Stretch (Aromatic) | ~3000-3100 | Corresponds to the C-H bonds on the benzhydryl phenyl rings. |

| C=C Stretch (Aromatic) | ~1450-1600 | Vibrational modes of the phenyl rings. |

| Azetidine Ring Modes | ~800-1000 | "Breathing" and puckering modes characteristic of the four-membered ring. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. ekb.eg The energies of these orbitals and the gap between them are critical for describing a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the lone pair of the azetidine nitrogen and the π-systems of the benzhydryl group. vulcanchem.com The LUMO is likely distributed across the anti-bonding orbitals of the aromatic phenyl rings. A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

Table 4: Frontier Molecular Orbital (FMO) Parameters and Their Interpretation

| Parameter | Definition | Significance in Chemical Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap suggests higher kinetic stability and lower reactivity. |

Computational methods can also predict the potential for a molecule to exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and materials science. researchgate.net The presence of a π-conjugated system (the benzhydryl group) and an electron-donating group (the amine) suggests that this compound could possess NLO activity. Quantum chemical calculations using DFT can estimate key NLO-related parameters such as the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). bohrium.com

A large value for the first hyperpolarizability (β) is a primary indicator of a strong second-order NLO response. researchgate.netnih.gov These calculated values are often compared to those of a reference compound, such as urea, to gauge their magnitude and potential for practical application. researchgate.net

Table 5: Computational Parameters for NLO Property Prediction

| Parameter | Symbol | Description | Significance for NLO Behavior |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | A non-zero dipole moment is a prerequisite for second-order NLO activity. |

| Linear Polarizability | α | The measure of how easily the electron cloud is distorted by an electric field. | Relates to the linear refractive index of the material. |

| First Hyperpolarizability | β | A measure of the second-order response to an applied electric field. | A large β value indicates a strong potential for NLO applications like frequency doubling. |

Molecular Electrostatic Potential (MESP) Investigations

The Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in predicting how a molecule will interact with other chemical species. dtic.mil MESP maps illustrate the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netrsc.org

For this compound, an MESP analysis would highlight specific reactive sites. The regions around the two nitrogen atoms—the one in the azetidine ring and the primary amine group—are expected to show a negative electrostatic potential (typically colored red in MESP maps). This is due to the lone pair of electrons on the nitrogen atoms, making these sites susceptible to electrophilic attack.

Conversely, the hydrogen atoms of the primary amine group (-NH₂) would exhibit a positive electrostatic potential (typically colored blue), identifying them as the most likely sites for hydrogen bonding with electron-rich atoms. dtic.mil The large benzhydryl group, composed of two phenyl rings, would present a complex potential surface with regions of negative potential above and below the aromatic rings (associated with the π-electron clouds) and regions of slight positive potential around the hydrogen atoms. Understanding these electronic distributions is key to predicting the molecule's behavior in chemical reactions and biological systems. rsc.org

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized chemical compounds. A combination of methods like NMR, Mass Spectrometry, UV-Vis, and IR spectroscopy provides a comprehensive profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution.